2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. The compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with an oxadiazole ring, linked via a sulfanyl bridge to a phenyl group. This structural arrangement imparts the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole typically involves a multi-step process. One common approach starts with the preparation of 3-bromoimidazo[1,2-a]pyridine from α-bromoketones and 2-aminopyridine. This reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidizing agent . The resulting 3-bromoimidazo[1,2-a]pyridine is then reacted with a suitable thiol to introduce the sulfanyl group, followed by cyclization with a hydrazide to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Uniqueness
2-[({3-bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is unique due to its combination of an imidazo[1,2-a]pyridine moiety with an oxadiazole ring and a sulfanyl bridge. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4OS/c17-14-12(18-13-8-4-5-9-21(13)14)10-23-16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAESFCBJNHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(N4C=CC=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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